8-Chloro-4,4-dimethylchroman-6-carbaldehyde
Overview
Description
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2. It is characterized by a chroman ring structure substituted with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Aldehyde Introduction: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4-dimethylchroman-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 8-Chloro-4,4-dimethylchroman-6-carboxylic acid.
Reduction: 8-Chloro-4,4-dimethylchroman-6-methanol.
Substitution: 8-Methoxy-4,4-dimethylchroman-6-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
8-Chloro-4,4-dimethylchroman-6-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in the development of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylchroman-6-carbaldehyde: Lacks the chlorine atom at the 8th position.
8-Bromo-4,4-dimethylchroman-6-carbaldehyde: Contains a bromine atom instead of chlorine at the 8th position.
8-Chloro-4-methylchroman-6-carbaldehyde: Has only one methyl group at the 4th position.
Uniqueness
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is unique due to the presence of both the chlorine atom and two methyl groups, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets .
Properties
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILSTKRPPLZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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